molecular formula C8H14N4O4 B14912683 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol

3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol

Cat. No.: B14912683
M. Wt: 230.22 g/mol
InChI Key: LRTKTULKGVYGRA-UHFFFAOYSA-N
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Description

3-((1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)amino)propane-1,2-diol is a nitro-substituted pyrazole derivative featuring a glycerol-like propane-1,2-diol side chain. This compound combines a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—with a nitro group (-NO₂) at the 4-position and dimethyl substituents at the 1- and 3-positions.

Properties

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol

InChI

InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3

InChI Key

LRTKTULKGVYGRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.

    Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or carboxylic acids.

    Reduction: Products may include amino derivatives.

    Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012): These feature a pyrazole core with amino and hydroxy groups but lack the nitro and propane-diol substituents. Their synthesis involves condensation with malononitrile or ethyl cyanoacetate under reflux conditions .

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4H-pyran derivatives (e.g., 11a and 11b): These hybrid structures combine pyrazole and pyran rings, emphasizing fused heterocyclic systems. Their synthesis uses similar reagents (malononitrile, ethyl cyanoacetate) but focuses on ring expansion rather than side-chain functionalization .

3-Amino-1,2,4-triazole derivatives: These compounds, such as N-phenyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine, prioritize triazole or pyridine hybrid systems. Their synthesis employs hydrazine hydrate, highlighting differences in reactivity compared to nitro-substituted pyrazoles .

Key Structural Differences

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrazole 1,3-Dimethyl, 4-nitro, propane-1,2-diol -NO₂, -NH-, -OH
7a/7b Pyrazole 5-Amino, 3-hydroxy, cyanothiophene/ester -NH₂, -OH, -CN/-COOEt
11a/11b Pyrazole-Pyran hybrid Amino, cyano/carboxylate -NH₂, -CN/-COOEt
Triazole Derivatives Triazole-Pyrazole Phenyl, pyridinyl -NH-, aromatic rings
Electronic and Physicochemical Properties

Computational tools like Multiwfn (for wavefunction analysis) and AutoDock Vina (for docking studies) could predict its electronic properties and binding affinities . For example:

  • LogP: The diol chain likely reduces hydrophobicity compared to cyanothiophene or ester-containing analogs (e.g., 7a/7b), favoring aqueous solubility .

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